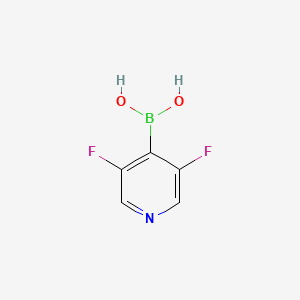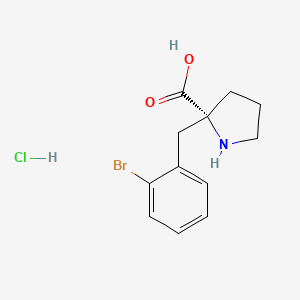
(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “®” indicates the configuration of the chiral center in the molecule. The “2-Bromobenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a bromine atom at the 2-position. The “pyrrolidine-2-carboxylic acid” part indicates that the compound contains a carboxylic acid functional group on the pyrrolidine ring. The “hydrochloride” indicates that the compound is a salt with a chloride ion.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the carboxylic acid group, and the substitution of the bromine atom on the benzyl group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the bromobenzyl group, and the carboxylic acid group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be useful in analyzing the structure of this compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the benzyl group is a good leaving group, so it could undergo nucleophilic substitution reactions. The carboxylic acid group could participate in acid-base reactions and could also be converted into other functional groups such as esters or amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The bromobenzyl group would add significant weight to the molecule and could influence its lipophilicity.Scientific Research Applications
Synthesis and Characterization
Optically Pure Compounds : Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine were prepared, involving nucleophilic addition and subsequent elimination processes, highlighting the synthetic utility of related structures in producing chiral compounds with controlled stereoselectivity (Ruano, Alemán, & Cid, 2006).
Antioxidant and Anticholinergic Activities : A study reported the synthesis of biologically active bromophenols and their derivatives, demonstrating significant antioxidant activities and inhibition against cholinergic enzymes. This research underscores the potential pharmacological applications of structurally related compounds (Rezai et al., 2018).
Ionic Liquids for Synthesis : L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a new Bronsted acidic ionic liquid, was used to promote the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes, emphasizing the role of pyrrolidine derivatives in facilitating eco-friendly synthetic processes (Godse et al., 2017).
Biotransformations in Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides was explored, demonstrating the utility of biocatalysis in achieving enantioselective transformations. This approach provided a scalable preparation of carboxylic acids, showcasing the relevance of pyrrolidine derivatives in producing druglike compounds and aza-nucleoside analogues (Chen et al., 2012).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors such as the compound’s reactivity, toxicity, and volatility.
Future Directions
The study of pyrrolidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its bromobenzyl and carboxylic acid groups, could be a starting point for the synthesis of a variety of biologically active compounds.
properties
IUPAC Name |
(2R)-2-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJYAWRDXGYYPA-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375951 | |
| Record name | (R)-alpha-(2-Bromobenzyl)proline HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
637020-86-1 | |
| Record name | (R)-alpha-(2-Bromobenzyl)proline HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





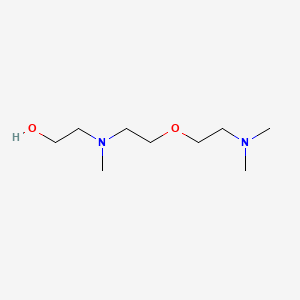
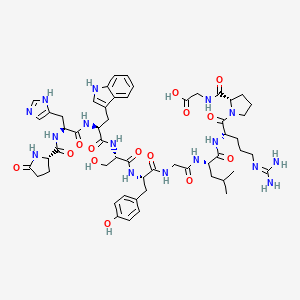
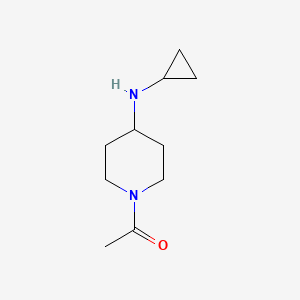
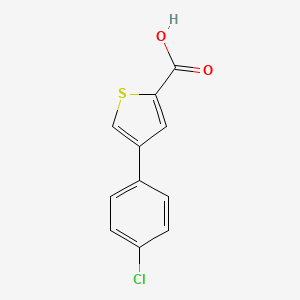
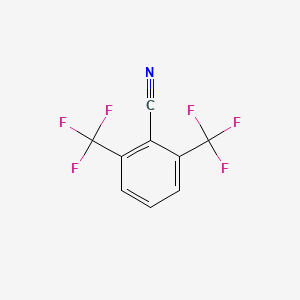
![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

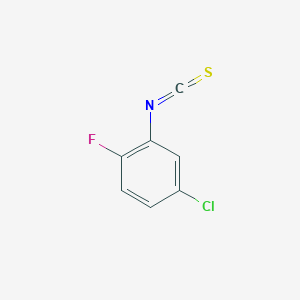
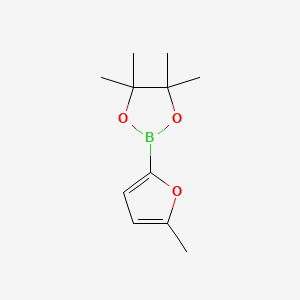
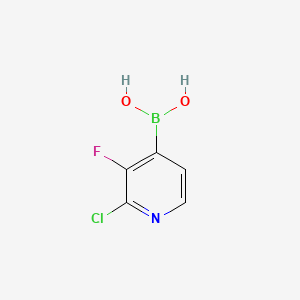
![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)
